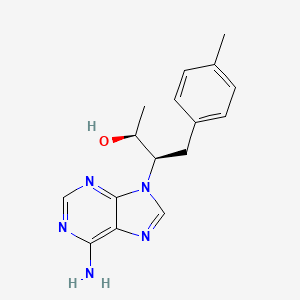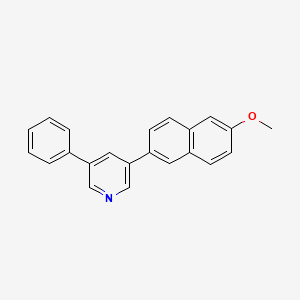
3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile is a heterocyclic aromatic compound that features a naphthyridine core fused with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal-catalyzed synthesis and eco-friendly approaches are being explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials for light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
1,8-Naphthyridine Derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are used in similar applications.
Uniqueness: 3-(7-Methyl-1,8-naphthyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphthyridine core with a benzonitrile moiety enhances its versatility in various applications.
Properties
Molecular Formula |
C16H11N3 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-(7-methyl-1,8-naphthyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3/c1-11-5-6-13-7-8-15(19-16(13)18-11)14-4-2-3-12(9-14)10-17/h2-9H,1H3 |
InChI Key |
LAVFGKYBDJIZSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)





![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)


